Ethyl 5-(methylsulfonyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(methylsulfonyl)isoxazole-3-carboxylate
- Ethyl 5-(methylsulfonyl)isoxazole-4-carboxylate
- Ethyl 4-(methylsulfonyl)isoxazole-3-carboxylate
Uniqueness
Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester and methylsulfonyl groups can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO5S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
ethyl 5-methylsulfonyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9NO5S/c1-3-12-7(9)5-4-6(13-8-5)14(2,10)11/h4H,3H2,1-2H3 |
InChI Key |
WSCOQDPWNRXBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)S(=O)(=O)C |
Origin of Product |
United States |
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